N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15293574
Molecular Formula: C24H20N2O5S
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20N2O5S |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | N-[4-[benzyl(methyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C24H20N2O5S/c1-26(16-17-7-3-2-4-8-17)32(29,30)19-13-11-18(12-14-19)25-24(28)23-15-21(27)20-9-5-6-10-22(20)31-23/h2-15H,16H2,1H3,(H,25,28) |
| Standard InChI Key | PATMJOBIWWWCRE-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates a 4-oxo-4H-chromene scaffold linked to an N-substituted sulfamoylphenyl group via a carboxamide bridge. Key features include:
-
Chromene core: A bicyclic system comprising fused benzene and pyran rings, with a ketone group at position 4.
-
Sulfamoylphenyl moiety: A phenyl group substituted with a benzyl(methyl)sulfamoyl group at the para position, enhancing hydrophobic interactions.
-
Carboxamide linker: Connects the chromene and sulfamoylphenyl groups, enabling hydrogen bonding with biological targets.
The planar conformation of the molecule is stabilized by intramolecular hydrogen bonds between the amido N–H and chromene carbonyl oxygen, as well as ortho-C–H···O interactions . This rigidity may influence its binding affinity to enzymatic targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₀N₂O₅S |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | N-[4-[Benzyl(methyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
| Canonical SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized through a multi-step process:
-
Chromene core formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions.
-
Sulfamoylphenyl introduction: Coupling of 4-aminophenylsulfonamide intermediates with activated chromene-carboxylic acid derivatives.
-
Final assembly: Amide bond formation between the chromene-carboxylic acid and sulfamoylaniline using carbodiimide coupling agents.
Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates.
Reactivity Profile
Functional groups dictate reactivity:
-
Chlorine atom (in analogs): Participates in nucleophilic substitution reactions.
-
Sulfamoyl group: Acts as a hydrogen bond acceptor, influencing solubility and target engagement.
-
Carboxamide: Undergoes hydrolysis under strongly acidic or basic conditions.
Mechanism of Action
The proposed mechanism involves dual targeting:
-
Enzyme inhibition: Competitive binding to ATP pockets in kinases via the sulfamoylphenyl group.
-
DNA intercalation: Planar chromene core inserts between DNA base pairs, inducing strand breaks .
Applications in Research and Development
Drug Discovery
The compound serves as a lead structure for optimizing anticancer agents. Modifications at the chromene 6- and 7-positions (e.g., chloro, methyl groups) enhance potency, as seen in analog C₂₅H₂₁ClN₂O₅S (MW: 497.0 g/mol).
Biochemical Probes
Its fluorescent chromene core enables use in cellular imaging studies to track drug distribution.
Comparison with Structural Analogs
Table 2: Analog Comparison
| Compound | Substituents | Molecular Weight | Biological Activity |
|---|---|---|---|
| VC15293574 | None | 448.5 g/mol | Anticancer, Antimicrobial |
| VC16268380 | 6-chloro,7-methyl | 497.0 g/mol | Enhanced cytotoxicity |
The addition of chloro and methyl groups in VC16268380 improves lipophilicity and target affinity, demonstrating the impact of substituents on bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume